Superior Oral Bioavailability and Reduced Tissue Accumulation Versus Injectable Gold Compounds
Auranofin demonstrates fundamentally different pharmacokinetic behavior compared to parenteral gold compounds (gold sodium thiomalate, GST; aurothioglucose, GTG). Auranofin exhibits approximately 25% oral absorption of the gold moiety, whereas GST and GTG show negligible oral absorption and require intramuscular injection for bioavailability [1]. Critically, auranofin displays a substantially longer blood half-life (17-26 days) compared to GST (5.5 days) [2]. Total body retention of auranofin gold is markedly lower: only 15% of radiolabeled auranofin remains at 10 days and <1% at 180 days, versus 43% retention of GST at 60 days and 30% at 180 days [3]. Excretion routes also differ substantially—95% of auranofin gold is excreted in feces versus 70% urinary excretion for GST [4].
| Evidence Dimension | Oral absorption (gold moiety) |
|---|---|
| Target Compound Data | ~25% |
| Comparator Or Baseline | Gold sodium thiomalate/aurothioglucose: negligible oral absorption |
| Quantified Difference | ~25% absolute difference in oral bioavailability |
| Conditions | Human pharmacokinetic studies in rheumatoid arthritis patients |
Why This Matters
The oral route of administration eliminates the need for clinical injection visits, substantially reducing healthcare resource utilization and enabling broader research applications including oral dosing in preclinical models.
- [1] Gottlieb NL. Comparison of the kinetics of parenteral and oral gold. Scand J Rheumatol Suppl. 1983;51:10-14. View Source
- [2] Furst DE. Mechanism of action, pharmacology, clinical efficacy and side effects of auranofin: an orally administered organic gold compound for the treatment of rheumatoid arthritis. Pharmacotherapy. 1983;3(5):284-296. View Source
- [3] Gottlieb NL. Comparative pharmacokinetics of parenteral and oral gold compounds. J Rheumatol Suppl. 1982;8:99-109. View Source
- [4] Blocka KL, Paulus HE, Furst DE. Clinical pharmacokinetics of oral and injectable gold compounds. Clin Pharmacokinet. 1986;11(2):133-143. View Source
